2-cyano-N,5-diphenyl-2,4-pentadienamide
Description
The compound 2-cyano-N,5-diphenyl-2,4-pentadienamide belongs to a class of cyano-substituted acrylamide derivatives characterized by conjugated dienamide backbones and aromatic substituents. Similar compounds in this class are often studied for their bioactivity, synthetic utility, or physicochemical properties, as seen in the evidence provided .
Properties
IUPAC Name |
(2Z,4E)-2-cyano-N,5-diphenylpenta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(21)20-17-12-5-2-6-13-17/h1-13H,(H,20,21)/b10-7+,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPETVLDQZQBX-CRWKAAGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below compares 2-cyano-N,5-diphenyl-2,4-pentadienamide with structurally analogous compounds from the evidence, focusing on substituents, molecular formulas, and molecular weights:
Key Observations :
- Backbone Variations : The target compound shares the 2,4-pentadienamide backbone with ’s furyl-substituted analog, but the phenyl groups at N and position 5 distinguish it structurally.
- Substituent Diversity : Unlike entacapone (polar nitro and hydroxyl groups), the target compound lacks electron-rich substituents, suggesting lower solubility but higher lipophilicity .
- Halogenation Effects : Bromine in ’s compound increases molecular weight and may enhance reactivity in cross-coupling reactions .
Physicochemical Properties
- Lipophilicity : The diphenyl groups in the target compound likely confer higher logP values compared to furyl- or chloro/methoxy-substituted analogs (e.g., , 7 ), impacting membrane permeability .
- Conjugation Effects : The conjugated dienamide system may enhance UV absorption or electrochemical activity, similar to furan-containing analogs in –4 .
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